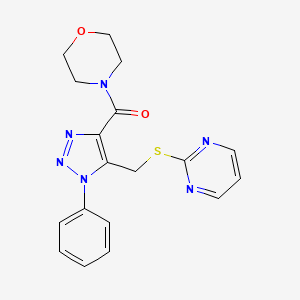![molecular formula C20H22N6O2S B2993118 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1116065-24-7](/img/structure/B2993118.png)
6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to be novel CDK2 inhibitors . They are synthesized as small molecules and have shown significant cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones . The process is usually carried out in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are considered privileged structures in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions typically involve the formation of new bonds and the breaking of existing ones .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide belongs to a class of compounds that have been subject to various synthetic methods and chemical property investigations. Research on similar compounds has led to the development of novel synthetic routes and the exploration of their potential biological activities. For instance, the synthesis of heteroaromatic compounds including thiazolo and pyrimidine derivatives has been explored, showing that these compounds can be synthesized via different reagents and methods, highlighting the versatility and chemical reactivity of this class of compounds (El-Agrody et al., 2001; Kolisnyk et al., 2015). Additionally, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been studied, indicating the importance of precise chemical modifications to achieve desired products and functionalities (Drev et al., 2014).
Antimicrobial and Anti-inflammatory Potential
Several studies have investigated the antimicrobial and anti-inflammatory potentials of thiazolo and pyrimidine derivatives, demonstrating the biological relevance of these compounds. The antimicrobial activity against various bacterial and fungal strains has been a point of interest, with some compounds showing more activity than reference drugs (Kolisnyk et al., 2015; Bhuiyan et al., 2006). The anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives has also been explored, with SAR and 2D-QSAR studies revealing structure-activity relationships crucial for enhancing anti-inflammatory effects (Sawant et al., 2012).
Novel Compounds and Biological Activity
Research into the synthesis of novel compounds, including those related to this compound, has led to the identification of compounds with potential anti-HIV, anticancer, and anti-5-lipoxygenase activities. The development of compounds with a novel benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffold has been highlighted for their antiviral properties against HIV-1, showcasing the potential of these derivatives in therapeutic applications (Okazaki et al., 2015). Moreover, pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, further illustrating the broad spectrum of biological activities that these compounds can exhibit (Rahmouni et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c21-11-13-29-20-24-23-19-25(12-10-17(27)22-14-6-2-1-3-7-14)18(28)15-8-4-5-9-16(15)26(19)20/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNSQUUTCEDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)


![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)

![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)



![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B2993058.png)